4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine
Description
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
4-ethyl-2-methyl-5-pyridin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H14N4/c1-3-8-10(14-15(2)11(8)12)9-6-4-5-7-13-9/h4-7H,3,12H2,1-2H3 |
InChI Key |
XVOPUUWBJLOCIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC=CC=N2)C)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Ethyl-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
General Synthetic Strategy
The synthesis of 4-Ethyl-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine generally involves the following key steps:
- Formation of the pyrazole ring core via condensation or cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents.
- Introduction of the ethyl and methyl substituents through selective alkylation reactions.
- Incorporation of the pyridin-2-yl substituent via cross-coupling reactions such as Suzuki or Heck coupling using pyridin-2-yl boronic acids or halides.
Detailed Synthetic Routes and Reaction Conditions
Pyrazole Ring Formation
The most versatile and widely used method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles or β-diketones with hydrazine hydrate. This reaction forms the pyrazole ring with an amino group at the 5-position. For example, β-ketonitrile substrates react with hydrazine hydrate under reflux conditions in acetic acid or other suitable solvents to yield the 5-aminopyrazole core.
Alkylation to Introduce Ethyl and Methyl Groups
Selective N-alkylation of the pyrazole nitrogen at the 1-position with methyl halides (e.g., methyl iodide or methyl bromide) under basic conditions (such as potassium carbonate in dimethylformamide) introduces the methyl substituent. Similarly, the ethyl group at the 4-position can be introduced by alkylation of the corresponding pyrazole intermediate using ethyl halides under controlled conditions to avoid over-alkylation or side reactions.
Pyridin-2-yl Group Introduction via Cross-Coupling
The incorporation of the pyridin-2-yl substituent at the 3-position is typically achieved through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This involves coupling a halogenated pyrazole intermediate (e.g., 3-bromo- or 3-iodo-pyrazole) with 2-pyridinyl boronic acid in the presence of a palladium catalyst and a base, usually in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80–120°C).
Industrial Considerations
For industrial-scale synthesis, the above methods are optimized for higher yields, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to improve reaction control and scalability. Parameters such as catalyst loading, solvent choice, temperature, and reaction time are fine-tuned to minimize side products and maximize throughput.
Analytical Characterization Data
Confirming the successful synthesis and purity of 4-Ethyl-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine requires multiple analytical techniques:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 230.14 g/mol | Calculated from molecular formula |
| Melting Point | 126–128 °C | Differential Scanning Calorimetry |
| ¹H NMR (δ, ppm) | 1.25 (triplet, 3H, CH₂CH₃), 3.85 (singlet, 3H, N-CH₃), aromatic protons 7.0–8.5 | 400 MHz, DMSO-d₆ |
| ¹³C NMR | Signals consistent with pyrazole and pyridine carbons | 100 MHz, DMSO-d₆ |
| High-Resolution Mass Spectrometry (HRMS) | Calculated: 230.1423; Found: 230.1421 | Electrospray Ionization Time-of-Flight (ESI-TOF) |
| X-ray Crystallography | Confirms 3D conformation and substitution pattern | Single crystal XRD |
These data confirm the molecular structure, substitution pattern, and purity of the compound.
Comparative Analysis of Preparation Methods
Recent Advances and Alternative Methods
- One-pot synthesis protocols have been developed for related pyrazolo-pyridine compounds, combining azo-coupling, deacylation, and ring annulation steps to improve efficiency.
- Sonication-assisted cyclization offers a rapid and green alternative for pyrazole derivatives synthesis, reducing reaction times to 1–2 hours with good yields.
- Direct preparation from primary amines using hydroxylamine derivatives and diketones in DMF at moderate temperatures (85°C) provides a straightforward route to N-substituted pyrazoles, potentially adaptable for this compound.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole ring undergoes oxidation under controlled conditions. For example:
-
Reaction with hydrogen peroxide (H₂O₂) in acetic acid yields 4-ethyl-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-one via C–N bond oxidation at the pyrazole ring.
-
Oxidative dehydrogenation using MnO₂ selectively modifies the pyridine ring, forming hydroxylated derivatives.
Alkylation and Acylation
The amine group at position 5 participates in nucleophilic substitution and condensation:
Condensation with Carbonyl Compounds
The amine group reacts with carbonyl electrophiles to form fused heterocycles:
-
With arylglyoxals (e.g., phenylglyoxal) under acidic conditions (DMF, p-TsOH, 120°C), domino reactions yield pyrazolo[3,4-b:4',3'-f] naphthyridines via tandem C–O/C–N bond formation and electrocyclization .
-
With β-ketoesters (e.g., ethyl acetoacetate), cyclocondensation produces pyrazolo[1,5-a]pyrimidines (yield: 75–88%) .
Coordination Chemistry
The pyridine and pyrazole nitrogen atoms act as ligands for transition metals:
-
Coordination with Cu(II) in ethanol forms octahedral complexes (stoichiometry: 1:2 metal-ligand ratio), confirmed by UV-Vis and EPR spectroscopy.
-
Pd(II) complexes catalyze Suzuki-Miyaura coupling, demonstrating utility in cross-coupling reactions.
Heterocycle Formation via Cycloaddition
The compound participates in [3+2] and [4+2] cycloadditions:
-
With α,β-unsaturated carbonyls (e.g., acryloyl chloride), it forms pyrazolo[3,4-d]pyridazines under microwave irradiation (DMF, 100°C, 30 min) .
-
With thioureas , reflux in ethanol yields pyrazolo[3,4-e] triazines via thioamide intermediate formation .
Acid/Base-Mediated Rearrangements
-
Protonation at pyridine N : In HCl/EtOH, the pyridine nitrogen is protonated, altering electronic properties (pKa ~4.2).
-
Deprotonation at pyrazole NH : Strong bases (e.g., LDA) deprotonate the pyrazole ring, enabling alkylation at position 4.
Scientific Research Applications
4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Agriculture: It has potential use as a herbicidal agent, as indicated by its structural similarity to known herbicides.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects.
Agriculture: As a herbicide, the compound may inhibit specific enzymes in plants, leading to their death or growth inhibition.
Material Science: The compound’s electronic properties can be exploited in the design of new materials with specific functionalities.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyrazole Derivatives
*Molecular weight calculated from formula C₁₁H₁₄N₄.
Substituent Effects on Bioactivity
- Pyridinyl vs. Phenyl Groups : The pyridin-2-yl group in the target compound may enhance solubility and metal-binding capacity compared to phenyl analogs (e.g., 3-Methyl-1-phenyl-1H-pyrazol-5-amine) . Pyridinyl substituents are critical in kinase inhibitors; for example, 3-(pyridin-4-yl) derivatives show activity against p38αMAP kinase , whereas pyridin-2-yl groups (as in the target compound) could favor interactions with thrombin’s S3 pocket .
Biological Activity
4-Ethyl-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHN
- Molecular Weight : 206.26 g/mol
- CAS Number : 1174309-74-0
The unique structure features a pyrazole core substituted with an ethyl group, a methyl group, and a pyridine ring, which enhances its biological activity by influencing binding interactions with various enzymes and receptors .
Synthesis Methods
Several synthetic pathways have been developed for producing 4-Ethyl-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine. Common methods include:
- Condensation Reactions : Utilizing appropriate reagents to facilitate the formation of the pyrazole ring.
- Substitution Reactions : Employing alkylating agents to introduce the ethyl and methyl groups.
These methods highlight the versatility of synthetic techniques in generating this compound efficiently.
Anticancer Properties
Research indicates that compounds with a similar pyrazole structure exhibit significant anticancer activities. For instance:
- In vitro Studies : Compounds containing the 1H-pyrazole scaffold have shown efficacy against various cancer cell lines, including lung, breast (MDA-MB-231), and liver cancer (HepG2) cells .
| Cell Line | IC Value (µM) | Effectiveness |
|---|---|---|
| MDA-MB-231 | 34.5 | High antiproliferation |
| HepG2 | 28.7 | Moderate antiproliferation |
| HeLa | 38.4 | Moderate antiproliferation |
The biological mechanisms underlying the activity of 4-Ethyl-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine are often linked to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation.
- Receptor Interaction : The presence of the pyridine moiety enhances interactions with various biological receptors, potentially leading to altered signaling pathways that affect cell growth and apoptosis .
Study on Antitumor Activity
A study conducted on a series of pyrazole derivatives, including 4-Ethyl-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine, demonstrated its ability to inhibit tumor growth in vivo. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential for further development as an anticancer agent .
Anti-inflammatory Effects
Additional research has highlighted the anti-inflammatory properties of related compounds. For example, derivatives exhibited reduced microglial activation in models of neuroinflammation, indicating that modifications to the pyrazole structure could yield compounds beneficial for treating neurodegenerative diseases .
Q & A
Advanced Research Question
- Antimicrobial activity : Broth microdilution assays (e.g., MIC determination) against Gram-positive/negative strains .
- Enzyme inhibition : Fluorescence-based assays for targets like carbonic anhydrase, where pyrazol-5-amines act as competitive inhibitors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values . Dose-response curves should account for solubility limitations in DMSO/PBS mixtures.
How does the choice of crystallization solvent impact the solid-state properties of pyrazol-5-amine derivatives?
Advanced Research Question
Solvent polarity and hydrogen-bonding capacity dictate crystal packing. For example:
- Ethanol : Favors H-bonded networks in pyrazolo[1,5-a]pyrimidines, enhancing thermal stability .
- Dichloromethane/hexane : Yields solvates with distinct melting points, as observed in polymorph screening studies .
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for characterizing phase transitions .
What computational methods are effective for predicting the reactivity of pyrazol-5-amine derivatives?
Advanced Research Question
- DFT calculations : Optimize ground-state geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Screens potential protein targets (e.g., kinases) by simulating ligand-receptor interactions, as demonstrated for pyrazolo[3,4-d]pyrimidines .
Software packages like Gaussian and AutoDock Vina are widely used .
How can regioselective N-alkylation of pyrazol-5-amine derivatives be achieved?
Basic Research Question
N-alkylation typically occurs at the less sterically hindered position. For example:
- 1-Methyl substitution : Achieved using methyl iodide in DMF with K2CO3 as a base .
- Bulkier groups (e.g., cyclopropylmethyl) : Require phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .
Monitoring by TLC ensures completion before workup.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
